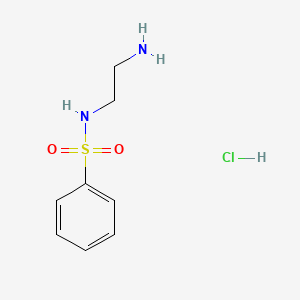

N-(2-aminoethyl)benzenesulfonamide hydrochloride

描述

N-(2-aminoethyl)benzenesulfonamide hydrochloride: is a chemical compound with the molecular formula C8H13ClN2O2S. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine. This compound is known for its role as an inhibitor in various biochemical processes .

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-aminoethyl)benzenesulfonamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere at room temperature. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Acylation Reactions

The primary amine in the aminoethyl side chain readily undergoes acylation with electrophilic reagents. This reactivity is exploited in synthetic routes to create biologically active derivatives:

Example Reaction with Maleic Anhydride

- Reagents : Maleic anhydride, dry DCM

- Conditions : Room temperature, 12 hours under nitrogen

- Product : 4-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethyl)benzenesulfonamide

- Mechanism : SN2-type nucleophilic substitution at the amino group, forming an imide via a cyclic transition state .

Data Table: Acylation Derivatives

| Reagent | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Maleic anhydride | Pyrrolidine-dione conjugate | 85 | |

| Tetrachlorophthalic anhydride | Tetrachloroisoindolinone derivative | 78 |

Chlorosulfonation and Amination

The sulfonamide group participates in electrophilic substitution reactions, enabling the synthesis of chlorinated intermediates:

Industrial Synthesis Pathway :

- Chlorosulfonation : Treatment with chlorosulfonic acid at 60–70°C introduces a chlorosulfonyl group.

- Amination : Reaction with ammonia yields the final sulfonamide product.

Key Conditions :

- Temperature : 60–70°C for chlorosulfonation

- Solvent : Chloroform or dichloromethane

- Yield : 55–75% after hydrolysis and purification .

Nucleophilic Substitution

The sulfonamide’s electron-withdrawing properties enhance the electrophilicity of adjacent carbons, facilitating substitution:

Example with EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester) :

- Reagents : EMCS, phosphate buffer (pH 7.4)

- Conditions : 25°C, 2 hours

- Product : Maleimide-functionalized sulfonamide conjugate .

- Application : Protein-DNA conjugation in biotechnological assays.

Hydrolysis and Salt Formation

The hydrochloride salt undergoes reversible dissociation in aqueous media:

Acid-Base Equilibrium :

- Stability : Degrades at pH > 7.0, requiring storage at 4°C in anhydrous conditions.

Hydrolysis Under Basic Conditions :

- Reagents : 25% NaOH, 105–115°C

- Product : Free base form (4-(2-aminoethyl)benzenesulfonamide)

- Yield : 75% after recrystallization .

Enzyme Inhibition Mechanisms

The compound acts as a potent inhibitor of carbonic anhydrases (CAs) and serine proteases through active-site interactions:

Carbonic Anhydrase Inhibition :

- Targets : Human CA I, II, IX, XII

- Kᵢ Values : 8.2–42.3 nM (varies by isoform)

- Mechanism : Coordination of the sulfonamide group to the zinc ion in the CA active site.

Serine Protease Inhibition :

- Targets : Trypsin, thrombin, plasmin

- IC₅₀ : 10–50 μM

- Irreversible Binding : Forms a covalent adduct with the catalytic serine residue.

Stability and Degradation

科学研究应用

Protease Inhibition:

The compound acts as an effective protease inhibitor, particularly targeting serine proteases such as trypsin and thrombin. This inhibition is irreversible, leading to significant implications in biological research concerning enzyme regulation and function.

Mechanism of Action:

N-(2-aminoethyl)benzenesulfonamide hydrochloride binds covalently to the active site of serine proteases, forming a stable complex that prevents substrate catalysis. This mechanism is crucial for studies related to blood coagulation, inflammation, and cell signaling pathways .

Table 2: Inhibition of Serine Proteases

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Trypsin | Irreversible | |

| Thrombin | Irreversible | |

| Chymotrypsin | Irreversible |

Medical Applications

Therapeutic Potential:

Research indicates that this compound has potential therapeutic applications in treating various conditions, including certain cancers and inflammatory diseases. Its role as a carbonic anhydrase inhibitor has been particularly noted in studies focused on hypoxia-induced cancers .

Case Study: Anti-inflammatory Effects

In vivo studies have demonstrated significant anti-inflammatory effects of this compound. For example, it effectively inhibited carrageenan-induced paw edema in rats, showcasing its potential utility in treating inflammatory conditions.

Table 3: Anti-inflammatory Activity

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Industrial Applications

Pharmaceutical Formulation:

In the pharmaceutical industry, this compound is utilized in formulating drugs due to its enzyme inhibition properties. It also plays a role in developing agrochemicals and specialty chemicals.

Production of Sulfonylureas:

The compound serves as an intermediate in synthesizing sulfonylurea hypoglycemic agents such as glipizide and glimepiride, which are critical for managing Type II diabetes .

作用机制

The mechanism of action of N-(2-aminoethyl)benzenesulfonamide hydrochloride involves its role as an inhibitor of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition affects various physiological processes, including pH regulation and ion transport .

相似化合物的比较

Similar Compounds

4-(2-aminoethyl)benzenesulfonamide: This compound is structurally similar but lacks the hydrochloride salt form.

N-(2-aminoethyl)benzenesulfonyl fluoride:

Uniqueness: : N-(2-aminoethyl)benzenesulfonamide hydrochloride is unique due to its specific inhibitory action on carbonic anhydrase enzymes and its stability in various biochemical assays. Its hydrochloride salt form enhances its solubility and stability, making it a preferred choice in research and industrial applications .

生物活性

N-(2-aminoethyl)benzenesulfonamide hydrochloride, commonly referred to as 4-(2-aminoethyl)benzenesulfonamide, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group attached to a benzene ring. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₃N₃O₂S

- Molecular Weight : 201.26 g/mol

Inhibition of Carbonic Anhydrases

One of the primary biological activities of this compound is its role as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are crucial for maintaining acid-base balance in various physiological processes. The compound has shown inhibitory activity against several isoforms of hCA, particularly hCA II and hCA IX, with reported inhibition constants (K_i) in the low nanomolar range, indicating high potency .

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamides exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies indicated that related compounds displayed minimum inhibitory concentrations (MICs) against pathogens such as E. coli and S. aureus, suggesting a potential role in treating bacterial infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vivo studies using animal models have shown that it can significantly reduce inflammation markers, such as carrageenan-induced paw edema in rats . This suggests potential applications in treating inflammatory conditions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Theoretical studies have utilized computational models to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These studies indicate favorable permeability characteristics across biological membranes, which could enhance its bioavailability .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

N-(2-aminoethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-7-10-13(11,12)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNPKLARCNEUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594276 | |

| Record name | N-(2-Aminoethyl)benzenesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53672-99-4 | |

| Record name | N-(2-Aminoethyl)benzenesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。